molecular formula C9H19NO5S B12677048 Hexahydro-1-(methoxymethylene)-1H-azepinium methyl sulphate CAS No. 65009-95-2

Hexahydro-1-(methoxymethylene)-1H-azepinium methyl sulphate

Cat. No.: B12677048
CAS No.: 65009-95-2
M. Wt: 253.32 g/mol
InChI Key: IQDUDIDNTYCONL-UHFFFAOYSA-M
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Description

Hexahydro-1-(methoxymethylene)-1H-azepinium methyl sulphate is a chemical compound with the molecular formula C8H16NO4S It is a derivative of azepine, a seven-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-1-(methoxymethylene)-1H-azepinium methyl sulphate typically involves the reaction of hexahydro-1H-azepine with methoxymethylene chloride in the presence of a base, followed by methylation with methyl sulfate. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1-(methoxymethylene)-1H-azepinium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethylene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azepinium compounds.

Scientific Research Applications

Hexahydro-1-(methoxymethylene)-1H-azepinium methyl sulphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Hexahydro-1-(methoxymethylene)-1H-azepinium methyl sulphate involves its interaction with molecular targets such as enzymes or receptors. The methoxymethylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-1-methyl-1H-azepine: A structurally related compound with similar chemical properties.

    Hexamethylenetetramine: Another related compound used in organic synthesis.

Uniqueness

Hexahydro-1-(methoxymethylene)-1H-azepinium methyl sulphate is unique due to its methoxymethylene group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in various scientific fields.

Properties

CAS No.

65009-95-2

Molecular Formula

C9H19NO5S

Molecular Weight

253.32 g/mol

IUPAC Name

1-(methoxymethylidene)azepan-1-ium;methyl sulfate

InChI

InChI=1S/C8H16NO.CH4O4S/c1-10-8-9-6-4-2-3-5-7-9;1-5-6(2,3)4/h8H,2-7H2,1H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

IQDUDIDNTYCONL-UHFFFAOYSA-M

Canonical SMILES

COC=[N+]1CCCCCC1.COS(=O)(=O)[O-]

Origin of Product

United States

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